3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound classified under the category of oxazines. It possesses a unique molecular structure and exhibits various chemical properties that make it significant in scientific research. The compound is recognized by its molecular formula and has a molecular weight of approximately 166.19 g/mol. Its melting point ranges from 85 to 88 °C, indicating its stability under standard conditions .
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR International, which provide detailed specifications and safety data sheets for handling and storage . The compound is also cataloged in databases such as PubChem, which offers extensive information on its properties and applications .
3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine falls under the category of nitrogen-containing heterocycles. It is specifically classified as an oxazine due to the presence of an oxygen atom within a six-membered ring that also contains nitrogen atoms. This structural characteristic contributes to its reactivity and potential applications in various chemical reactions.
The synthesis of 3,4-dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-hydroxypyridine with suitable acylating agents to form the desired oxazine derivative.
Technical Details:
3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine participates in various chemical reactions due to its electrophilic nature. Some notable reactions include:
Technical Details: The reactivity of this compound is influenced by its functional groups, particularly the acetyl group which enhances electrophilicity.
The mechanism of action for 3,4-dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine involves several steps depending on the specific reaction pathway:
Data supporting these mechanisms can be derived from kinetic studies and reaction monitoring using spectroscopic methods.
Relevant data on toxicity and handling precautions indicate potential irritant effects upon exposure .
3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has several scientific applications:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications.
Pyrido-oxazine heterocycles represent a significant class of nitrogen-oxygen containing fused bicyclic compounds that have garnered increasing attention in medicinal chemistry and drug discovery. These structures belong to the broader family of heterocyclic compounds, which form the structural backbone of approximately 70% of clinically approved pharmaceuticals due to their versatile biological activities and ability to interact with diverse biological targets [3]. The pyrido[3,2-b][1,4]oxazine scaffold, specifically, comprises a pyridine ring fused with a 1,4-oxazine ring, creating a privileged structure for designing novel bioactive molecules. This molecular framework offers multiple sites for strategic chemical modification, enabling medicinal chemists to fine-tune physicochemical properties and biological activities. The incorporation of both nitrogen and oxygen heteroatoms within this bicyclic system facilitates crucial hydrogen bonding interactions with biological targets, while the acetyl substitution at the 4-position in "3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine" (Chemical Structure: C₉H₁₀N₂O₂; CID: 16748396) introduces a ketone functionality that significantly expands the compound's potential for further derivatization and interaction with biological macromolecules [1] [3].
The historical development of pyrido[3,2-b][1,4]oxazine derivatives reveals a trajectory of increasing sophistication in synthetic methodologies and recognition of pharmaceutical potential. Initially, this heterocyclic system was relatively obscure compared to its benzoxazine analogs or the isomeric pyrido[4,3-b][1,4]oxazines. The first reported synthesis of the unsubstituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core (CAS RN: 20348-23-6; Molecular Formula: C₇H₈N₂O; Molecular Weight: 136.15 g/mol) was achieved through the reduction of 3,4-dihydro-2H-pyrido[3,2-b]oxazin-3-one [7] [8]. This foundational work established the accessibility of the core structure but also highlighted significant synthetic challenges, particularly when attempting direct cyclization strategies using 2-amino-3-hydroxypyridine precursors [7] [10].
Early synthetic attempts encountered substantial difficulties. For instance, when researchers condensed 2-amino-3-hydroxypyridine with 2-chloroacrylonitrile in various solvents including acetone, DMF, and acetonitrile under reflux conditions, the desired pyrido-oxazine failed to form, yielding instead either unreacted starting materials or degradation products [7] [8]. Similarly, reactions with 1,3-dichloropropan-2-one unexpectedly produced 2-chloromethyl-8-hydroxyimidazo[1,2-a]pyridine rather than the anticipated oxazine product [7]. These initial setbacks underscored the sensitivity of pyridine-oxazine formation to reaction conditions and the necessity for protective group strategies.
Table 1: Key Historical Milestones in Pyrido[3,2-b][1,4]oxazine Development
Time Period | Development Milestone | Significance |
---|---|---|
Mid-20th Century | First synthesis of unsubstituted pyrido[3,2-b][1,4]oxazine via oxazinone reduction | Established proof of concept for core structure accessibility |
1980s-1990s | Patent literature reports of pyridooxazine derivatives (e.g., EP 87-307705) | Early recognition of pharmaceutical potential in proprietary research |
2005-2006 | Development of efficient synthetic routes to 2- and 3-substituted derivatives | Enabled systematic exploration of structure-activity relationships [7] [10] |
2010s-Present | Commercial availability of core scaffold and derivatives (e.g., CAS 20348-23-6) | Facilitated broader investigation in drug discovery programs [4] [6] |
A transformative advancement emerged in 2006 when researchers developed efficient methods for preparing substituted pyrido[3,2-b][1,4]oxazines using commercially available 2-amino-3-hydroxypyridine as the starting material [7] [10]. This breakthrough involved strategic protection of the amino group at C-2 as an amide or carbamate, which proved completely necessary for successful cyclization. Specifically, the conversion of 2-acetamido-3-hydroxypyridine to the corresponding pyrido-oxazine-2-nitrile was accomplished using 2-chloroacrylonitrile in refluxing acetonitrile [7] [8]. This methodology enabled the synthesis of 2- and 3-substituted derivatives in a single-pot operation, dramatically expanding the accessible chemical space for biological evaluation. The subsequent commercial availability of the core scaffold (stored at 2-8°C in sealed, dark conditions; 97% purity) further accelerated pharmacological investigations by providing reliable starting material for analog synthesis [4] [6].
3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine (PubChem CID: 16748396; Molecular Formula: C₉H₁₀N₂O₂; Molecular Weight: 178.19 g/mol) occupies a strategic position in medicinal chemistry as a versatile molecular scaffold for designing novel bioactive compounds [1]. The acetyl group at the 4-position introduces several critical advantages for drug discovery. First, the ketone functionality serves as a synthetic handle for further chemical modifications, including nucleophilic additions, reductions to alcohols, or conversion to heterocyclic systems via condensation reactions. Second, the acetyl group significantly influences the molecule's conformation and electronic distribution, potentially enhancing binding interactions with biological targets compared to the unsubstituted parent compound. Third, this substituent modulates physicochemical properties, potentially improving membrane permeability and bioavailability—a crucial consideration in lead optimization programs [3].
The pyrido[3,2-b][1,4]oxazine core represents a bioisosteric replacement strategy, where the benzene ring in biologically active 3,4-dihydro-2H-1,4-benzoxazine derivatives is replaced by a pyridine ring [7] [8]. This bioisosteric substitution fundamentally alters the electronic properties of the molecule while maintaining a similar topological profile. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor site and influences the electron density of the fused oxazine ring, potentially leading to enhanced interactions with target proteins or enzymes. The 4-acetyl derivative specifically extends these properties by adding a hydrogen-bond accepting carbonyl group and an electron-withdrawing moiety that can influence the basicity of the oxazine nitrogen [1] [7].
Table 2: Strategic Advantages of 4-Acetyl Substitution in Pyrido-Oxazine Scaffold Design
Scaffold Feature | Structural Implication | Medicinal Chemistry Advantage |
---|---|---|
Pyridine Nitrogen | Hydrogen bond acceptor site; Influences electron distribution | Enhances target binding specificity; Modulates pharmacokinetic properties |
Oxazine Ring | Semi-saturated oxygen-nitrogen heterocycle with conformational flexibility | Balances rigidity and flexibility for optimal target complementarity |
4-Acetyl Group | Ketone functionality at bridgehead position | Provides synthetic handle for diversification; Modulates electronic properties; Potential for specific H-bonding interactions |
Fused Bicyclic System | Planar to moderately three-dimensional structure | Optimizes ligand efficiency; Mimics protein secondary structure elements |
In the broader context of heterocyclic medicinal chemistry, nitrogen-containing heterocycles like the pyrido-oxazines demonstrate exceptional promise for developing compounds with antimicrobial activity against both Gram-positive and Gram-negative bacteria [3] [9]. While specific biological data for 3,4-dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is limited in the available literature, structurally related heterocyclic derivatives including imidazoles, pyridines, quinolines, and pyrazoles have demonstrated potent antimicrobial activities, some even against multidrug-resistant bacterial strains [3]. The exploration of pyrido-oxazines as novel antibacterial scaffolds aligns with the urgent need for innovative chemical entities to combat antibiotic resistance—a global health crisis that necessitates continuous development of structurally diverse bioactive compounds [9]. The acetylated pyrido-oxazine scaffold thus represents a promising structural template for future development in this critical therapeutic area and beyond, including potential applications in central nervous system disorders, inflammation, and oncology where similar heterocyclic architectures have shown significant biological activities [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: